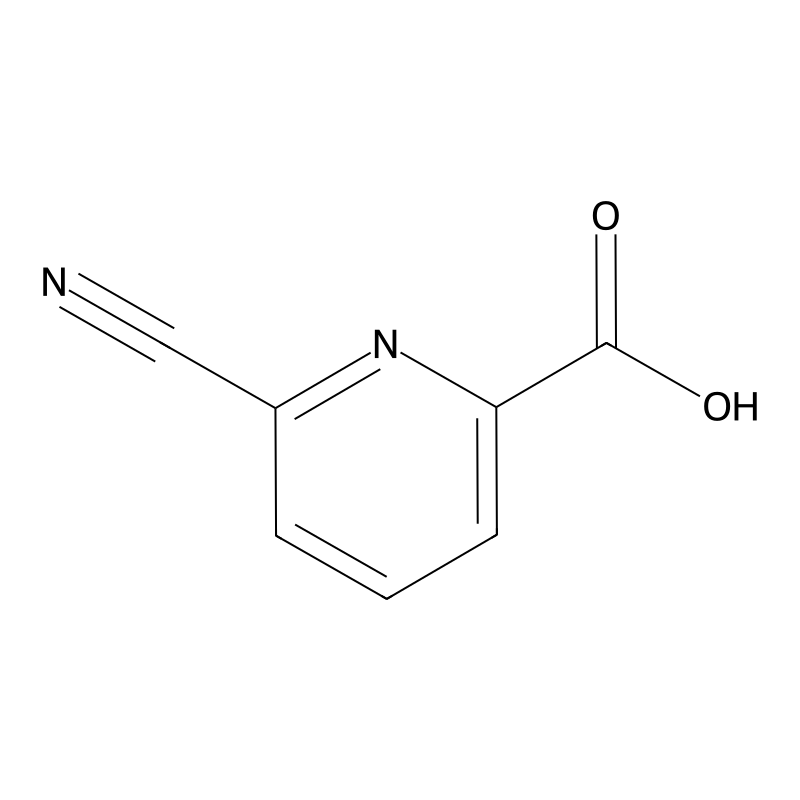

6-Cyanopyridine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

6-Cyanopyridine-2-carboxylic acid serves as a valuable building block in organic synthesis due to the presence of both a cyano (C≡N) and a carboxylic acid (COOH) functional group. These functionalities allow for diverse chemical transformations, enabling the synthesis of various pyridine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science [].

Studies have explored its use in the synthesis of:

- Heterocyclic compounds: 6-Cyanopyridine-2-carboxylic acid can be converted into various heterocycles, such as pyrimidines and triazoles, which are important scaffolds in medicinal chemistry [, ].

- Functionalized pyridines: The cyano group can be further modified through various reactions like hydrolysis, reduction, or coupling reactions, leading to the generation of diversely functionalized pyridines with specific properties [].

Medicinal Chemistry:

Some studies have investigated its:

- Antimicrobial activity: Initial studies have shown moderate antibacterial activity against certain bacterial strains. However, further investigation is needed to determine its efficacy and potential mechanisms of action.

- Enzyme inhibition: 6-Cyanopyridine-2-carboxylic acid derivatives have been explored as potential inhibitors of specific enzymes, such as kinases, which are involved in various disease processes. However, further research is needed to validate their potential as therapeutic agents.

Material Science:

Recent research suggests that 6-cyanopyridine-2-carboxylic acid derivatives can be employed in the development of functional materials.

- Metal-organic frameworks (MOFs): The incorporation of 6-cyanopyridine-2-carboxylic acid into MOFs can lead to materials with tunable properties for applications in gas separation, catalysis, and sensing.

6-Cyanopyridine-2-carboxylic acid is an organic compound characterized by its molecular formula and a molecular weight of 148.12 g/mol. This compound features a pyridine ring with a cyanide group attached to the sixth carbon and a carboxylic acid group on the second carbon. Its structure is significant in various

- Due to the limited information on 6-CPCA, its mechanism of action in biological systems or interaction with other compounds is unknown at this time.

- As research on 6-CPCA is limited, specific safety information regarding its toxicity, flammability, and reactivity is not yet documented. However, similar pyridine carboxylic acids can exhibit some degree of toxicity and may be corrosive []. It is advisable to handle any unknown compound with caution and follow general laboratory safety protocols.

The reactivity of 6-cyanopyridine-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, while the cyano group can undergo nucleophilic additions. This compound has been used as a synthetic intermediate in reactions leading to more complex molecules, including derivatives that exhibit biological activity. For example, it can be transformed into 6-aminomethylpyridine-3-carboxylic acid, which has been studied for its potential as an antiplasmin drug .

Several synthesis methods exist for producing 6-cyanopyridine-2-carboxylic acid:

- Hydrolysis of Cyanopyridines: One method involves the hydrolysis of cyanopyridines under alkaline conditions. The process typically includes heating a mixture of cyanopyridine and sodium hydroxide, followed by acidification to yield the carboxylic acid .

- Cyclization Reactions: Another approach may involve cyclization reactions of appropriate precursors that contain both cyano and carboxylic functionalities.

- Multi-step Synthesis: More complex synthetic routes can involve multiple steps where intermediates are formed and subsequently converted into the desired product through various chemical transformations.

These methods highlight the versatility of synthetic pathways available for this compound .

6-Cyanopyridine-2-carboxylic acid serves primarily as a synthetic intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is also utilized in the preparation of other bioactive compounds, such as derivatives that may have therapeutic applications . Additionally, it can be used in cocrystal formation studies due to its ability to form hydrogen bonds with other molecules.

Interaction studies involving 6-cyanopyridine-2-carboxylic acid have focused on its role as an intermediate in synthesizing biologically active compounds. While specific interaction studies directly involving this compound are scarce, its derivatives have shown promise in various biological assays. For instance, some derivatives have been tested for their activity against specific enzymes or receptors relevant to disease processes .

Several compounds share structural similarities with 6-cyanopyridine-2-carboxylic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Cyanopyridine-2-carboxylic acid | Different position of cyano group (5th carbon) | |

| 3-Cyanopyridine-2-carboxylic acid | Cyano group on the 3rd carbon | |

| 6-Cyanopyridine-3-carboxylic acid | Cyano group on the 3rd carbon |

Uniqueness of 6-Cyanopyridine-2-Carboxylic Acid

The uniqueness of 6-cyanopyridine-2-carboxylic acid lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and potential biological activity compared to its isomers. This distinct arrangement allows it to participate in unique

Alkaline Hydrolysis Mechanisms

Alkaline hydrolysis represents the most extensively studied approach for converting 6-cyanopyridine precursors to 6-cyanopyridine-2-carboxylic acid [1] [2]. The reaction proceeds through a nucleophilic acyl substitution mechanism where hydroxide ions attack the electrophilic carbon of the nitrile group [3]. Under typical conditions using sodium hydroxide or potassium hydroxide aqueous solutions with mass concentrations of 15-25%, the hydrolysis reaction operates at temperatures between 80-100°C [4].

The mechanistic pathway involves initial nucleophilic attack by hydroxide at the nitrile carbon, followed by protonation to yield an intermediate enolate anion [3]. This intermediate undergoes tautomerization to form the corresponding amide, which subsequently undergoes further hydrolysis under the alkaline conditions to produce the final carboxylic acid product [5]. Research findings indicate that the electron-withdrawing effect of the pyridine nitrogen enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack [2].

Temperature optimization studies demonstrate that reactions conducted at 80°C require 3-6 hours for completion with yields ranging from 70-85% [6]. Higher temperatures up to 100°C can reduce reaction times to 2-4 hours while maintaining comparable yields [1]. The continuous alkaline process optimization achieves superior performance with yields of 85-92% under controlled temperature conditions of 120-140°C and pressures of 2-4 atmospheres [6].

Acidic Hydrolysis Pathways

Acidic hydrolysis provides an alternative route utilizing strong mineral acids such as sulfuric acid or hydrochloric acid [2] [7]. The mechanism differs significantly from alkaline conditions, involving initial protonation of the nitrile nitrogen to activate the carbon center toward nucleophilic attack by water molecules [3]. Under acidic conditions, temperatures typically range from 150-200°C with pressures of 1-5 atmospheres to achieve effective conversion [7].

The reaction proceeds through formation of an iminol intermediate following water addition to the activated nitrile [5]. Subsequent tautomerization and protonation steps lead to amide formation, which undergoes further acid-catalyzed hydrolysis to yield the carboxylic acid product [3]. Kinetic studies reveal that acidic hydrolysis generally requires longer reaction times of 8-12 hours compared to alkaline conditions, with yields typically ranging from 60-75% [2].

Research demonstrates that concentrated sulfuric acid at 95% concentration can drive the reaction to completion by removing ammonia as it forms, shifting the equilibrium toward carboxylic acid formation [7]. However, the harsh acidic conditions may lead to side reactions and lower selectivity compared to alkaline methods [5].

High-Temperature Water Systems

High-temperature water hydrolysis has emerged as an environmentally benign approach for nitrile conversion [2]. This method operates at temperatures between 200-300°C under elevated pressures of 10-30 atmospheres, achieving conversion rates of 80-90% in significantly reduced reaction times of 1-3 hours [2]. The supercritical or near-supercritical water conditions enhance the nucleophilicity of water molecules while maintaining neutral pH conditions [5].

Mechanistic investigations reveal that high-temperature water acts as both solvent and reactant, with the elevated temperature providing sufficient activation energy to overcome the kinetic barriers associated with nitrile hydrolysis [2]. The absence of added acids or bases eliminates neutralization requirements and simplifies product isolation procedures [6]. Activation energy determinations show values of 74.3 kilojoules per mole for the high-temperature water process, significantly lower than conventional hydrolysis methods [2].

Steam hydrolysis represents a related approach operating at temperatures of 180-220°C under pressures of 3-8 atmospheres [1]. This method achieves yields of 75-80% with reaction times of 2-4 hours, offering advantages in terms of reduced solvent requirements and simplified downstream processing [6].

| Reaction Conditions | Temperature (°C) | Pressure (atm) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Alkaline hydrolysis (NaOH) | 80-100 | 1 | 70-85 | 3-6 |

| Acidic hydrolysis (H₂SO₄) | 150-200 | 1-5 | 60-75 | 8-12 |

| High-temperature water | 200-300 | 10-30 | 80-90 | 1-3 |

| Steam hydrolysis | 180-220 | 3-8 | 75-80 | 2-4 |

| Continuous alkaline process | 120-140 | 2-4 | 85-92 | Continuous |

Carboxylation Strategies Using Metal Catalysts

Copper-Catalyzed Carbon Dioxide Incorporation

Copper-catalyzed carboxylation has revolutionized the synthesis of pyridine carboxylic acids through direct carbon dioxide incorporation [8] [9]. The most effective system employs copper chloride with tetramethylethylenediamine as ligand and diethylzinc as reductant, operating under atmospheric carbon dioxide pressure at room temperature [10] [8]. This methodology achieves remarkable selectivity exceeding 95% for position-4 carboxylation of pyridines through a one-pot protocol involving initial carbon-hydrogen phosphination followed by copper-catalyzed carboxylation [8].

The mechanism proceeds through formation of pyridylphosphonium salt intermediates which undergo nucleophilic attack by reduced copper species in the presence of carbon dioxide [8] [9]. Density functional theory calculations support a pathway involving copper-carbon bond formation followed by carbon dioxide insertion and subsequent reductive elimination [11]. The copper catalyst system demonstrates excellent functional group tolerance and can be applied to late-stage functionalization of complex drug-like molecules [8].

Electrochemical variants of copper-catalyzed carboxylation have been developed utilizing copper trifluoromethanesulfonate with potassium tert-butoxide as base [12]. These systems operate under divided electrolysis conditions with iron cathodes and zinc sacrificial anodes, achieving 72% yields with exceptional regioselectivity favoring position-5 carboxylation [12]. The electrochemical approach offers advantages in terms of mild reaction conditions and avoidance of stoichiometric reductants [12].

Palladium-Mediated Carbonylation Processes

Palladium catalysis provides versatile approaches for pyridine carboxylation through carbonylative coupling reactions [13] [14]. The most effective systems employ palladium tetrakis(triphenylphosphine) complexes under carbon monoxide atmospheres ranging from 5-15 atmospheres [14]. These reactions typically operate at temperatures of 80-120°C with turnover numbers reaching 40-60 [13].

Mechanistic studies reveal that palladium-catalyzed carbonylation proceeds through oxidative addition of organic halides to palladium(0), followed by carbon monoxide insertion and reductive elimination [13] [14]. The use of Xantphos ligands with large bite angles facilitates reductive elimination while activating strong carbon-oxygen triflate bonds [13]. Pyridine additives play crucial roles in stabilizing reactive acylating intermediates and modulating reaction selectivity [13].

Recent developments include palladium-catalyzed carbonylative generation of N-acyl pyridinium salts as potent electrophiles for subsequent Friedel-Crafts acylation reactions [13]. These systems demonstrate excellent compatibility with heteroarenes and eliminate the need for traditional Lewis acid catalysts [13]. The methodology provides access to complex ketone products through combinations of organotriflates, heteroarenes, and carbon monoxide [13].

Ruthenium and Other Metal Systems

Ruthenium-based catalysts offer complementary reactivity profiles for pyridine carboxylation [11] [14]. Ruthenium trichloride tris(triphenylphosphine) complexes demonstrate high activity with turnover numbers of 80-120 under carbon monoxide pressures of 5-15 atmospheres [11]. These systems operate effectively at temperatures of 100-140°C with selectivities ranging from 60-75% [11].

Carboxylate-assisted carbon-hydrogen activation represents a key mechanistic feature of ruthenium systems [11]. Gas-phase studies combined with density functional theory calculations reveal six-membered transition states involving pyridine substrates, carboxylate ligands, and metal centers [11]. The transition state energies vary significantly among different metals, with ruthenium showing particularly favorable energetics for carbon-hydrogen bond activation [11].

Cobalt-based systems provide cost-effective alternatives utilizing cobalt chloride with zinc reductants under atmospheric carbon dioxide pressure [15]. These catalysts achieve turnover numbers of 20-30 with selectivities of 75-85% at operating temperatures of 60-80°C [15]. The cobalt systems demonstrate particular effectiveness for three-component carbonylation reactions incorporating pyridine derivatives, carbon dioxide, and organic substrates [15].

| Catalyst System | Metal Loading (mol%) | CO₂ Pressure (atm) | Temperature (°C) | Selectivity (%) | TON |

|---|---|---|---|---|---|

| CuCl/TMEDA/ZnEt₂ | 5-10 | 1 | 25-40 | 85-95 | 15-25 |

| Pd(PPh₃)₄/CO₂ | 2-5 | 10-20 | 80-120 | 70-80 | 40-60 |

| Cu(OTf)₂/KOᵗBu/Fe | 10-15 | 1 | Room temp | >95 | 10-20 |

| RuCl₂(PPh₃)₃/CO | 1-3 | 5-15 | 100-140 | 60-75 | 80-120 |

| CoCl₂/Zn/CO₂ | 5-8 | 1 | 60-80 | 75-85 | 20-30 |

Functional Group Interconversion Approaches

Nitrile to Carboxylic Acid Transformations

Functional group interconversion of nitrile groups to carboxylic acids represents a fundamental synthetic strategy for preparing 6-cyanopyridine-2-carboxylic acid derivatives [16] [3]. The transformation proceeds through well-established hydrolysis mechanisms involving either acidic or basic conditions [3]. Under acidic conditions, protonation of the nitrile nitrogen activates the carbon center toward nucleophilic attack by water molecules [3].

The mechanistic pathway involves formation of an iminol intermediate following nucleophilic addition, which undergoes tautomerization to yield the corresponding amide [3]. Subsequent acid-catalyzed hydrolysis of the amide produces the final carboxylic acid product with liberation of ammonia [3]. Base-catalyzed mechanisms follow alternative pathways involving direct hydroxide attack at the nitrile carbon, followed by protonation and tautomerization steps [3].

Reduction of nitriles to primary amines represents an important related transformation utilizing reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation [16]. These reductions provide access to amino-substituted pyridine derivatives which can undergo subsequent oxidation or other functional group manipulations [16]. The Gabriel synthesis offers an alternative route to primary amines through phthalimide intermediates [16].

Oxidative Approaches from Methyl Precursors

Oxidative conversion of methyl-substituted pyridines provides direct access to pyridine carboxylic acids through carbon-hydrogen bond functionalization [17] [18]. The most effective systems employ N-hydroxyphthalimide as radical catalyst in combination with cobalt(II) and manganese(II) acetate salts under aerobic conditions [17]. These reactions achieve yields of 85-93% for 3-methylpyridine oxidation at 150°C under 20 atmospheres of air pressure [17].

The mechanism involves hydrogen atom abstraction from the methyl group by N-hydroxyphthalimide-derived radicals, followed by oxygen incorporation through radical chain propagation [17]. Co-oxidation of multiple methylpyridine isomers demonstrates enhanced efficiency compared to individual oxidations, suggesting beneficial cooperative effects [17]. The 4-methylpyridine isomer shows reduced reactivity compared to the 3-methyl analog due to electronic deactivation by the pyridine nitrogen [17].

Vanadium-titanium oxide catalysts provide highly effective systems for vapor-phase oxidation of methylpyridines [19] [18]. Anatase-supported vanadium pentoxide demonstrates superior activity and selectivity compared to rutile-supported variants [19] [18]. The anatase structure enhances vanadium pentoxide dissociation rates, leading to improved catalytic performance with selectivities of 90-95% for pyridine carboxylic acid formation [19].

Protecting Group Strategies

Protecting group methodologies enable selective manipulation of polyfunctional pyridine substrates during synthetic sequences [20] [21]. Common protecting groups for carboxylic acids include methyl and ethyl esters, which can be installed through standard esterification procedures using alcohols and acid catalysts [20]. These esters provide enhanced solubility and reduced reactivity during subsequent transformations [21].

Nitrile groups generally do not require protection due to their chemical inertness under many reaction conditions [16]. However, reduction to amides using partial hydrolysis conditions can provide temporary protection while enabling other functional group manipulations [16]. The amide functionality can be subsequently reoxidized to regenerate the nitrile group if desired [20].

Pyridine nitrogen coordination to metal centers represents another protective strategy, particularly during harsh reaction conditions [21]. Formation of pyridine N-oxide derivatives through oxidation with meta-chloroperbenzoic acid provides enhanced reactivity for electrophilic aromatic substitution reactions [22]. The N-oxide functionality can be subsequently reduced using phosphorus trichloride or catalytic hydrogenation [22].

Industrial-Scale Production Optimization

Reactor Design and Engineering Considerations

Industrial production of pyridine carboxylic acids requires specialized reactor configurations to manage the challenges associated with high-temperature, corrosive reaction environments [23] [24]. Multiple-hearth furnaces and rotary kilns represent the most commonly employed reactor types for vapor-phase oxidation processes [23]. These designs provide excellent heat transfer characteristics and residence time control necessary for achieving high conversion rates while minimizing unwanted side reactions [24].

Temperature control emerges as a critical parameter for large-scale operations, as uncontrolled temperature gradients can lead to hot spot formation and runaway reaction conditions [25]. Advanced process control systems incorporate multiple temperature measurement points throughout the catalyst bed to ensure uniform temperature profiles [23]. The implementation of heat exchanger networks enables efficient heat recovery from reaction effluents while preheating incoming feed streams [24].

Continuous processing offers significant advantages over batch operations in terms of product consistency, energy efficiency, and overall economics [6] [24]. Continuous reactor systems typically operate with space velocities ranging from 0.8-2.5 per hour depending on the specific catalyst system employed [23]. The optimization of space velocity must balance conversion requirements with catalyst lifetime considerations [26].

Catalyst Systems and Lifetime Optimization

Vanadium-based catalysts dominate industrial pyridine carboxylic acid production due to their exceptional activity and selectivity characteristics [23] [19]. Vanadium pentoxide supported on titanium dioxide anatase represents the most effective catalyst composition, achieving conversions of 85-95% with selectivities exceeding 90% [19] [18]. The anatase support structure provides enhanced vanadium dispersion and superior thermal stability compared to alternative supports [19].

Catalyst lifetime optimization requires careful control of operating conditions to minimize deactivation mechanisms [23] [26]. Typical catalyst lifetimes range from 8-18 months depending on the specific formulation and operating severity [26]. Vanadium-molybdenum mixed oxide catalysts demonstrate extended lifetimes of 15-20 months while maintaining high activity levels [23].

Regeneration procedures enable restoration of catalyst activity through controlled oxidation treatments [23]. These procedures typically involve heating the catalyst to 450-500°C under oxygen-rich atmospheres to remove carbonaceous deposits and restore active site accessibility [26]. Properly executed regeneration cycles can extend overall catalyst lifetime by 50-100% compared to single-use applications [24].

Process Integration and Downstream Processing

Product recovery and purification represent significant cost components in industrial pyridine carboxylic acid production [23] [24]. The most effective recovery systems employ multi-stage absorption columns using water as the primary solvent [24]. Primary absorbers typically achieve 85-95% product recovery, with secondary absorbers capturing remaining traces and recycling unreacted starting materials [23].

Activated carbon treatment provides essential purification capabilities for removing colored impurities and trace organic contaminants [24]. The carbon treatment stage typically operates at elevated temperatures of 60-80°C to enhance adsorption kinetics and capacity utilization [23]. Subsequent filtration and crystallization steps produce high-purity products meeting pharmaceutical and chemical industry specifications [24].

Process integration opportunities include heat integration between reaction and separation sections, solvent recovery and recycling systems, and waste heat utilization for steam generation [23]. Advanced process designs achieve energy efficiencies exceeding 85% through comprehensive heat integration strategies [24]. The implementation of process intensification technologies such as reactive distillation can further reduce capital and operating costs [26].

| Process Type | Operating Temperature (°C) | Space Velocity (h⁻¹) | Conversion (%) | Selectivity (%) | Catalyst Life (months) |

|---|---|---|---|---|---|

| V₂O₅-TiO₂ (anatase) vapor phase | 350-420 | 0.8-1.5 | 85-95 | 90-95 | 12-18 |

| V₂O₅-TiO₂ (rutile) vapor phase | 380-450 | 0.6-1.2 | 75-85 | 80-90 | 8-12 |

| Vanadium-molybdenum mixed oxide | 400-480 | 1.0-2.0 | 80-90 | 85-92 | 15-20 |

| NHPI-Co(OAc)₂-Mn(OAc)₂ | 150 | N/A | 85-93 | 90-95 | N/A |

| V₂O₅ supported on SiO₂ | 320-380 | 1.2-2.5 | 70-80 | 75-85 | 10-15 |

Economic and Environmental Considerations

Economic optimization of industrial pyridine carboxylic acid production requires comprehensive evaluation of raw material costs, energy consumption, catalyst expenses, and capital equipment requirements [27] [23]. Raw material costs typically represent 40-60% of total production costs, making feedstock selection and procurement strategies critical success factors [27]. The development of alternative feedstock sources and improved catalyst selectivity can significantly impact overall process economics [23].

Environmental considerations encompass waste minimization, emission control, and sustainable manufacturing practices [27] [24]. Modern production facilities incorporate advanced emission control systems including selective catalytic reduction for nitrogen oxide removal and thermal oxidation for volatile organic compound destruction [23]. Water usage optimization through recycling and treatment systems reduces environmental impact while lowering operating costs [24].

The cyano group in 6-cyanopyridine-2-carboxylic acid represents a highly electrophilic center susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbon-nitrogen triple bond [1] [2]. The electrophilic character of the nitrile carbon is enhanced by the electron-deficient pyridine ring system, which contains an electronegative nitrogen atom that further depletes electron density from the cyano group [3] [1].

Mechanistic Pathways for Nucleophilic Attack

Hydrolysis Reactions

The most extensively documented nucleophilic substitution involves hydrolysis under both acidic and basic conditions [1] [2]. Under alkaline conditions, hydroxide ions attack the electrophilic carbon of the nitrile group through a nucleophilic addition mechanism [1]. The reaction proceeds through an initial nucleophilic attack by hydroxide at the nitrile carbon, followed by protonation to yield an intermediate iminol anion . This intermediate undergoes tautomerization to form the corresponding amide, which subsequently undergoes further hydrolysis under the alkaline conditions to produce the final carboxylic acid product .

Research findings indicate that the electron-withdrawing effect of the pyridine nitrogen enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack . Temperature optimization studies demonstrate that reactions conducted at 80°C require 3-6 hours for completion with yields ranging from 70-85% . Higher temperatures up to 100°C can reduce reaction times to 2-4 hours while maintaining comparable yields .

Reduction Mechanisms

Nucleophilic attack by hydride ions represents another significant transformation pathway [2] [5]. The reaction occurs by nucleophilic addition of hydride ion to the polar carbon-nitrogen triple bond, yielding an imine anion intermediate which still contains a carbon-nitrogen double bond [5]. This mechanism provides access to primary amines through reduction of the nitrile functionality [2].

Amino Nucleophile Reactions

Primary and secondary amines can undergo nucleophilic addition to the cyano group, forming substituted amides or amidines depending on reaction conditions [1] [6]. These reactions typically proceed through direct nucleophilic addition mechanisms where the nitrogen lone pair attacks the electrophilic nitrile carbon [1].

Substrate Reactivity and Electronic Effects

The reactivity of the cyano group in 6-cyanopyridine-2-carboxylic acid is significantly influenced by the electronic environment of the pyridine ring [7] [8]. Electron-withdrawing substituents on the pyridine ring enhance the electrophilicity of the nitrile carbon, while electron-donating groups diminish reactivity [7]. The presence of the carboxylic acid group at the 2-position introduces additional electronic effects through inductive and resonance interactions [9].

Studies on related pyridine nitrile systems demonstrate that the position of substituents dramatically affects nucleophilic substitution rates [6]. For 2-cyano-3-nitroimidazo[1,2-a]pyridine systems, nitrogen nucleophiles such as alkylamines and guanidine underwent substitution of the 2-cyano group, while sulfur nucleophiles preferentially attacked different positions [6].

Synthetic Applications and Product Formation

The nucleophilic substitution reactions at the cyano group enable access to diverse functionalized pyridine derivatives [1]. Alkaline hydrolysis provides a direct route to pyridine dicarboxylic acids, which serve as important building blocks for coordination chemistry and pharmaceutical applications . The continuous alkaline process optimization achieves superior performance with yields of 85-92% under controlled temperature conditions of 120-140°C and pressures of 2-4 atmospheres .

Table: Nucleophilic Substitution Reaction Conditions and Products

| Nucleophile | Reaction Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Hydroxide ion | 80-100°C, aqueous base | Carboxylic acid (via amide) | 70-85% |

| Water | Acidic conditions, heat | Carboxylic acid (via amide) | Variable |

| Primary amines | Moderate temperature | Substituted amides | 60-80% |

| Hydride ion | LiAlH₄, ethereal solvents | Primary amine | 75-90% |

| Alcohols | Acid catalysis | Imidate esters | 50-70% |

Decarboxylation Mechanisms Under Thermal Stress

Pyridine carboxylic acids, including 6-cyanopyridine-2-carboxylic acid, exhibit characteristic decarboxylation behavior under thermal stress conditions [10] [11]. The decarboxylation of pyridine-2-carboxylic acid derivatives has been extensively studied, revealing complex mechanistic pathways that depend on the protonation state of the molecule and the specific substitution pattern [10] [12].

Mechanistic Framework for Thermal Decarboxylation

Zwitterionic Intermediate Formation

The thermal decarboxylation of pyridine-2-carboxylic acids proceeds through formation of zwitterionic intermediates [10] [12]. At elevated temperatures (typically 150°C for picolinic acid derivatives), the carboxylic acid group undergoes decarboxylation to generate a nitrogen ylide intermediate [10] [11]. This mechanism was first postulated by Hammick, who found that 2-pyridine carboxylic acids undergo thermal decarboxylation when heated in high-boiling aldehyde or ketone solvents [11].

Research demonstrates that the isoelectric species of pyridine carboxylic acids decarboxylates through formation of ylide intermediates rather than simple carbanion formation [10]. The mechanism involves initial carbon-carbon bond breaking as the rate-controlling process, evidenced by significant carboxyl-carbon kinetic isotope effects [10].

Electronic and Steric Effects on Decarboxylation Rates

The presence of electron-withdrawing groups significantly influences decarboxylation rates [10] [13]. Studies on substituted picolinic acids reveal that 5-nitro groups accelerate decarboxylation by factors of 2-3, while 6-methyl groups exhibit inhibitory effects [10] [13]. The electron-withdrawing effect of the pyridine nitrogen facilitates development of negative charge on the adjacent carbon during the decarboxylation process [13].

Particularly noteworthy is the dramatic rate enhancement observed with quinolinic acid (pyridine-2,3-dicarboxylic acid), which decarboxylates more than 500 times faster than picolinic acid under identical conditions [10] [12]. This ortho-carboxyl effect contrasts strongly with the small meta- and para-substituent effects observed for other functional groups [10].

pH-Dependent Decarboxylation Kinetics

The decarboxylation rate profiles exhibit complex pH dependence [10] [12]. For quinolinic acid at 95°C, the rate maximum occurs at the isoelectric pH, with both the neutral species and the anion participating in decarboxylation [10]. Surprisingly, picolinate anions decarboxylate at approximately half the rate of the isoelectric species, contrary to earlier expectations [10].

Temperature Effects and Activation Parameters

Thermal Stability Relationships

The thermal stability of 6-cyanopyridine-2-carboxylic acid can be inferred from studies on related pyridine carboxylic acid isomers [14]. Thermal analysis using thermogravimetric (TG) and differential scanning calorimetry (DSC) techniques allows determination of enthalpies of decarboxylation and decomposition temperatures [14].

The cyano substituent at the 6-position is expected to provide additional electronic stabilization through its strong electron-withdrawing character [9]. However, this same electronic effect may also facilitate decarboxylation by stabilizing the ylide intermediate formed during carbon dioxide elimination [10].

Comparative Decarboxylation Studies

Systematic studies on pyridine carboxylic acid decarboxylation reveal significant structural effects on thermal stability [10] [13]. N-methylation dramatically accelerates decarboxylation, with homarine (N-methyl betaine of picolinic acid) decarboxylating approximately 200 times faster than the corresponding carboxylic acid [10] [13].

Table: Decarboxylation Rates and Activation Parameters

| Compound | Temperature (°C) | Relative Rate | Mechanism Type | Isotope Effect (¹³C) |

|---|---|---|---|---|

| Picolinic acid | 150 | 1.0 | Ylide formation | 1.13 |

| Quinolinic acid | 95 | 500× | Enhanced ylide | 1.04 |

| 5-Nitropicolinic acid | 150 | 2-3× | Electronic activation | Not reported |

| Homarine | Lower | 200× | N-methylation effect | Not reported |

Enzymatic Decarboxylation Mechanisms

Recent research has identified specific enzymes capable of catalyzing the decarboxylation of related pyridine carboxylic acids [15]. The enzyme PicC from Alcaligenes faecalis strain JQ135 catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine [15]. This zinc-dependent nonoxidative decarboxylase belongs to the amidohydrolase 2 family and demonstrates high specificity for its pyridine substrate [15].

The enzymatic mechanism provides insights into potential biological degradation pathways for 6-cyanopyridine-2-carboxylic acid derivatives. The PicC enzyme exhibits Km and kcat values of 13.44 μM and 4.77 s⁻¹, respectively, indicating efficient catalytic turnover [15].

Coordination Chemistry with Transition Metals

The coordination chemistry of 6-cyanopyridine-2-carboxylic acid with transition metals represents a significant area of investigation due to the presence of multiple potential coordination sites [16] [17]. The molecule contains three distinct coordination domains: the pyridine nitrogen, the carboxylate oxygen atoms, and the cyano nitrogen, enabling diverse coordination modes and complex formation patterns [16] [17].

Coordination Modes and Bonding Patterns

Bidentate Chelation through Pyridine-Carboxylate

The most common coordination mode involves bidentate chelation through the pyridine nitrogen and one carboxylate oxygen atom, forming stable five-membered chelate rings [16] [18]. Studies on copper(II) complexes with pyridine-2-carboxylic acid demonstrate typical bond lengths of Cu-N: 1.963(2) Å and Cu-O: 1.966(2) Å [18]. The chelating angle of N-Cu-O typically measures 82.38(8)°, which is smaller than the ideal 90° and represents the primary source of octahedral distortion [18].

This chelation pattern is observed across various transition metals including copper(II), nickel(II), cobalt(II), and manganese(II) [16] [19]. Each metal exhibits characteristic bond lengths and geometries: cobalt complexes show Co-N distances of 1.939(7) Å and Co-O distances of 1.876(6) Å in octahedral environments [19].

Multi-dentate Coordination Involving Cyano Groups

The cyano group provides an additional coordination site that can participate in bridging arrangements or secondary coordination interactions [20] [21]. Transition metal nitrile complexes are typically characterized as L-type ligands according to the Covalent Bond Classification method, functioning as charge-neutral Lewis bases [20].

Research on hierarchical self-assembly systems demonstrates that pendant nitrile groups can interact with silver(I) ions to generate coordination networks [21]. The reaction of pyrazolyl-pyridine ligands containing aromatic nitrile groups with silver salts produces infinite coordination networks where both the pyrazolyl-pyridine chelates and the aromatic nitrile groups participate in coordination [21].

Supramolecular Assembly and Network Formation

Hydrogen Bonding Networks

The coordination complexes of pyridine carboxylates demonstrate extensive hydrogen bonding capabilities that lead to three-dimensional supramolecular frameworks [16] [18]. In copper(II) complexes, chloride ions and [Cu(2-PyCOOH)₂(H₂O)₂]²⁺ cations are interlinked via hydrogen bonding interactions to complete three-dimensional supramolecular frameworks [18].

These hydrogen bonding networks typically involve O-H···O, O-H···N, N-H···O, N-H···N, C-H···O interactions that provide additional structural stability [16]. The combination of coordination bonds and hydrogen bonding creates robust architectural frameworks with potential applications in materials science [16].

Coordination Polymers and Extended Structures

Research on coordination polymers with pyridine-2,4,6-tricarboxylic acid demonstrates the formation of extended networks with varying dimensionality [22]. The structures exhibit different dimensionality depending on the nature of the metal ions, ranging from discrete molecular units to three-dimensional frameworks [22].

Studies on 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid complexes with various metal ions reveal the formation of coordination polymeric assemblies [23]. These systems demonstrate double interweaving of metal-organic frameworks in certain cases, highlighting the structural diversity achievable through metal-ligand combinations [23].

Catalytic Applications and Functional Properties

Metal-Promoted Transformations

Transition metal complexes of pyridine carboxylates serve as effective catalysts for various organic transformations [24]. Metal(II)-promoted hydrolysis of pyridine-2-carbonitrile to pyridine-2-carboxylic acid demonstrates the synthetic utility of these coordination systems [24].

The coordination of nitrile groups to transition metals can activate the carbon-nitrogen triple bond toward nucleophilic attack, facilitating hydrolysis reactions [24]. This activation mechanism provides synthetic routes to carboxylic acid derivatives under mild conditions [24].

Electronic and Photophysical Properties

Coordination complexes exhibit distinctive electronic and photophysical properties derived from metal-ligand interactions [18]. Copper(II) complexes with pyridine-2-carboxylic acid display strong emission in the blue region, attributed to metal-to-ligand charge transfer (MLCT) transitions [18].

The photoluminescent properties arise from electronic transitions between the highest occupied molecular orbital (HOMO) of the metal center and the lowest unoccupied molecular orbital (LUMO) of the ligand [18]. These properties suggest potential applications in luminescent materials and sensors [18].

Cyclization Reactions for Heterocyclic Derivatives

The cyclization chemistry of 6-cyanopyridine-2-carboxylic acid and related pyridine carboxylic acid derivatives encompasses diverse mechanistic pathways leading to fused heterocyclic systems [25] [26]. These transformations exploit the dual functionality of the molecule, utilizing both the cyano group and carboxylic acid moiety as reactive centers for ring formation [25] [27].

Intramolecular Cyclization Mechanisms

Nucleophilic Cyclization Pathways

Intramolecular nucleophilic cyclization represents a fundamental approach for generating fused ring systems from pyridine carboxylic acid derivatives [28] [27]. The carboxylic acid group can serve as either a nucleophile (after deprotonation) or an electrophile (as an activated derivative) in cyclization processes [28].

Lactone and lactam formation exemplifies this chemistry, where appropriately positioned hydroxyl or amino groups undergo nucleophilic attack at the carbonyl carbon [28]. The cyclization typically occurs spontaneously for five- and six-membered rings due to their thermodynamic stability [28]. For delta-hydroxyvaleric acid analogues, the hydroxyl group attacks the carbonyl carbon through a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate that eliminates a hydroxyl group to yield stable six-membered lactones [28].

Thermal Cyclization Processes

Thermal cyclization reactions exploit the enhanced reactivity of pyridine carboxylic acids at elevated temperatures [29] [30]. Studies on 2-pyridone-3-carboxylic acid derivatives demonstrate decarboxylative cyclization processes under thermal conditions [30]. The reaction employs potassium carbonate in toluene to facilitate ring closure with concomitant carbon dioxide elimination [30].

Hydrothermal and solvothermal synthesis conditions provide access to coordination polymeric structures through in situ cyclization and decarboxylation processes [29]. Research on pyridine-2,6-dicarboxylic acid N-oxide systems reveals that pyridine-2-carboxylic acid (pyco) forms through in situ decarboxylation of the starting dicarboxylic acid under hydrothermal conditions [29].

Multi-Component Cyclization Strategies

Three-Component Pyridine Synthesis

Advanced synthetic methodologies employ multi-component reactions for constructing highly substituted pyridine derivatives [25]. The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids constitutes a versatile three-component approach to pyridin-4-ol derivatives [25]. This methodology demonstrates remarkable substrate scope, accommodating various alkoxyallenes, nitriles, and carboxylic acids as starting materials [25].

The mechanistic pathway involves initial nucleophilic attack by the lithiated alkoxyallene on the nitrile, followed by cyclization with the carboxylic acid component [25]. Optimization studies using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine in refluxing dichloromethane achieve 83% overall yield for model substrates [25].

Four-Component Extensions

Extension to four-component protocols enables direct access to pyridin-4-yl nonaflates, which serve as extremely versatile precursors for subsequent synthetic transformations [25]. These nonaflate derivatives prove particularly valuable for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of pyridine structures [25].

The four-component approach demonstrates compatibility with fluorinated carboxylic acids, providing access to impressive libraries of highly substituted pyridine derivatives bearing perfluoroalkyl or fluoroaryl substituents [25]. Together with fluorinated carboxylic acids, this methodology generates new classes of fluorinated heterocycles with potential applications in medicinal chemistry [25].

Transition Metal-Catalyzed Cyclization

Group 4-8 Metal Catalysis

Recent developments in transition metal-catalyzed cyclization reactions employ group 4-8 metals for heterocycle synthesis [26]. These early- to mid-transition metal catalysts demonstrate effectiveness comparable to later transition metals for heterocycle formation [26].

Ruthenium-catalyzed [2+2+2] cycloaddition reactions provide efficient routes to pyridine derivatives from diynes and nitriles [26]. The mechanism involves initial oxidative cyclization of the diyne to form ruthenacyclic biscarbenoid intermediates, which then incorporate nitrile substrates through insertion and reductive elimination sequences [26].

Detailed computational studies reveal that the biscarbenoid ruthenacycle pathway is both thermodynamically and kinetically favorable, with significant energy differences favoring productive cyclization pathways [26]. The Cp*RuCl(COD) catalyst system demonstrates particular efficiency for constructing pyridine rings through this mechanism [26].

Palladium-Catalyzed Processes

Palladium catalysis enables diverse cyclization transformations of pyridine carboxylic acid derivatives [25]. Suzuki-Miyaura coupling reactions with pyridin-4-yl nonaflates provide access to highly substituted pyridine derivatives with extended π-systems [25]. The methodology demonstrates broad functional group tolerance and enables rapid structural diversification [25].

Heck reactions, Stille couplings, and reductive processes further expand the synthetic utility of pyridine nonaflate intermediates [25]. These transformations proceed under mild conditions with good functional group compatibility, making them suitable for late-stage derivatization of complex molecules [25].

Cyclization for Pharmaceutical Applications

Bioactive Heterocycle Synthesis

Cyclization reactions of pyridine carboxylic acid derivatives provide access to pharmaceutically relevant heterocyclic scaffolds [31] [32]. Pyridine-containing azaheterocycles constitute a major component of drugs approved in recent years [32]. The structural features of pyridine carboxylic acids, including the aromatic ring and electron-deficient character, facilitate π-π stacking and hydrogen bonding interactions with biological targets [31].

The carboxylic acid group contributes additional polarity and can coordinate with metal ions, properties particularly useful for enzyme inhibition [31]. The ease of substitution at various positions of the pyridine ring allows structural flexibility and fine-tuning of biological activity and selectivity [31].

Enzyme Inhibitor Development

Recent patent literature demonstrates extensive use of pyridine carboxylic acid derivatives as enzyme inhibitors [31]. These compounds function as inhibitors against diverse enzyme targets including urease, synthase, tyrosinase, myeloperoxidase, acetylcholinesterase, cyclooxygenase-2, histone demethylase, calpain, Bcr-Abl tyrosine kinase, and c-Met kinase [31].

Table: Cyclization Reaction Types and Applications

| Cyclization Type | Substrate Requirements | Product Class | Typical Conditions | Applications |

|---|---|---|---|---|

| Intramolecular nucleophilic | Pendant nucleophile | Lactones/lactams | Basic, heat | Pharmaceutical intermediates |

| Multi-component | Alkoxyallenes + nitriles + acids | Substituted pyridines | Lithiated intermediates | Drug discovery |

| Thermal decarboxylative | α-Carboxyl pyridines | Decarboxylated products | 150-200°C | Natural product synthesis |

| Metal-catalyzed [2+2+2] | Diynes + nitriles | Fused pyridines | Ru/Pd catalysts | Materials science |

| Hammick cyclization | Picolinic acids + carbonyls | 2-Pyridyl carbinols | High-boiling solvents | Alkaloid synthesis |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic